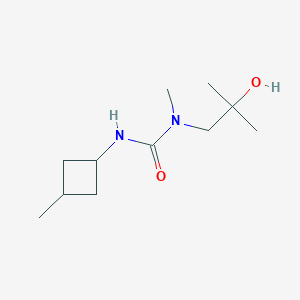![molecular formula C15H24N2O2 B7630448 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea, also known as BU-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BU-1 belongs to the class of urea-based compounds and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea involves its selective inhibition of AChE. AChE is responsible for the breakdown of acetylcholine in the brain, and by inhibiting this enzyme, this compound increases the level of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and memory in individuals with neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including its ability to inhibit AChE, increase the level of acetylcholine in the brain, and improve cognitive function and memory. This compound has also been found to exhibit antioxidant properties, which can protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea for lab experiments is its selective inhibition of AChE, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of this compound is its synthetic nature, which can make it difficult to obtain in large quantities for further research.
未来方向
There are several future directions for research on 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea, including its potential as a therapeutic agent for the treatment of neurological disorders, its mechanism of action, and its biochemical and physiological effects. Further research is also needed to investigate the safety and efficacy of this compound in clinical trials and to explore its potential as a lead compound for the development of new drugs. Additionally, the synthesis method of this compound can be optimized to increase the yield and purity of the compound, making it more accessible for further research.
合成方法
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is a synthetic compound that can be prepared through a multistep process involving several chemical reactions. The synthesis of this compound starts with the reaction of bicyclo[2.2.1]hept-5-en-2-one with ethylamine to yield 1-(2-bicyclo[2.2.1]heptanylmethyl)urea. This intermediate product is then reacted with 7-oxabicyclo[2.2.1]hept-2-ene to form the final product, this compound (this compound).
科学研究应用
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to exhibit various scientific research applications, including its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has been found to act as a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting AChE, this compound increases the level of acetylcholine in the brain, which can improve cognitive function and memory.
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-15(17-13-7-12-3-4-14(13)19-12)16-8-11-6-9-1-2-10(11)5-9/h9-14H,1-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKCUZSDYGSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CNC(=O)NC3CC4CCC3O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)

![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)
![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)
![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

